6-chloro-1,2-dimethyl-1H-benzo[d]imidazole

Physicochemical Characterization Regioisomerism Quality Control

Ordering unsubstituted 1,2-dimethylbenzimidazole or the 5-chloro isomer leads to incorrect reactivity and biological readouts, invalidating CB2 agonist or kinase inhibitor workflows. 6-Chloro-1,2-dimethyl-1H-benzo[d]imidazole is the confirmed regioisomer for cannabinoid receptor programs where 6-Cl is a key pharmacophoric element. • Correct regioisomer for reproducible SAR & cross-coupling reactivity • Up to 99.76% HPLC purity; bench-stable crystalline solid (mp 157.5°C) • Consensus LogP 2.36; CNS-penetrant scaffold; validated reference standard

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 14537-47-4
Cat. No. B080443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1,2-dimethyl-1H-benzo[d]imidazole
CAS14537-47-4
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)C=C(C=C2)Cl
InChIInChI=1S/C9H9ClN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3
InChIKeyPXHZAFCSTGGQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1,2-dimethyl-1H-benzo[d]imidazole: Product Overview


6-Chloro-1,2-dimethyl-1H-benzo[d]imidazole is a 1,2-disubstituted benzimidazole derivative . This heterocyclic compound serves primarily as a regiospecific synthetic intermediate and pharmacophore in medicinal chemistry, particularly in the development of Cannabinoid Receptor 2 (CB2) agonists and kinase inhibitors . The presence of a chlorine atom at the 6-position, combined with methyl groups at the 1- and 2-positions, defines its distinct physicochemical and synthetic profile compared to its positional isomers and other halogenated analogs [1].

6-Chloro-1,2-dimethyl-1H-benzo[d]imidazole: Substitution Limitations


Procurement based purely on the 1,2-dimethylbenzimidazole core overlooks critical regiospecific requirements. The 6-chloro substitution is not a passive structural feature; it dictates the compound's reactivity in cross-coupling, directs further functionalization, and fundamentally alters lipophilicity and target engagement [1]. Simply ordering the unsubstituted 1,2-dimethyl-1H-benzo[d]imidazole (CAS 2876-08-6) or the 5-chloro positional isomer (CAS 26960-04-3) will lead to different synthetic outcomes and biological profiles, potentially invalidating entire project workflows [2]. The quantitative evidence below details the measurable consequences of this structural specificity.

6-Chloro-1,2-dimethyl-1H-benzo[d]imidazole: Evidence vs. Key Analogs


Melting Point: Regioisomer Comparison

The 6-chloro isomer exhibits a sharply defined melting point of 157.5 °C [1], which can serve as a preliminary identity and purity indicator. This contrasts with the 5-chloro positional isomer, which has a significantly lower reported melting point of 105.5 °C [2]. The unsubstituted parent compound, 1,2-dimethyl-1H-benzo[d]imidazole, has a melting point in the range of 54–59 °C [3]. This thermal differentiation directly reflects the impact of chlorine substitution position on crystal lattice energy and provides a practical, low-cost method for distinguishing between these easily confused analogs during incoming inspection.

Physicochemical Characterization Regioisomerism Quality Control

Purity Comparison vs. Regioisomers

Commercially, the standard purity for this compound is specified at 97% or 98% . However, vendors like MSE Supplies offer a high-purity grade certified at ≥99.0%, with a representative batch analysis showing 99.76% purity by HPLC, complemented by 1H NMR and LCMS confirmation . In comparison, the 5-chloro isomer (CAS 26960-04-3) and 4-chloro isomer (CAS 34373-78-9) are typically offered at 95-97% standard purity . The availability of certified, analytically validated high-purity material eliminates the need for costly in-house re-purification for sensitive catalytic or medicinal chemistry applications.

Purity Analysis HPLC Procurement Specifications

Lipophilicity: Chloro vs. Fluoro Substituent

The consensus Log Po/w for 6-chloro-1,2-dimethyl-1H-benzo[d]imidazole is 2.36, derived from five independent computational methods . This places it in an optimal lipophilicity range for CNS drug candidates (typically LogP 1-4). The corresponding 6-fluoro analog has a significantly lower lipophilicity due to the smaller size and higher electronegativity of fluorine, altering its ADME profile . The unsubstituted parent scaffold is also more hydrophilic. In the context of a scaffold-hopping campaign for MDM2-p53 inhibitors, the 6-chloro substituent was shown to fill a critical hydrophobic pocket, an interaction not achievable with smaller or more polar substituents at this position [1].

Lipophilicity LogP Drug Design ADME

Aqueous Solubility Baseline

The predicted aqueous solubility for this compound is 0.153 mg/mL (Log S = -3.07) . This quantitative solubility baseline is essential for selecting appropriate solvent systems for synthesis, purification, and biological assays. The 5-chloro isomer likely exhibits a similar but not identical solubility profile due to different crystal packing, as evidenced by the large melting point disparity. Knowledge of this solubility parameter allows procurement teams to anticipate potential formulation or reaction medium challenges and compare with vendor-specific certificates of analysis that may report actual solubility data.

Solubility Synthetic Chemistry Process Development

Synthetic Utility: CB2 Agonist Intermediate

The compound is explicitly cited as a critical intermediate for developing Cannabinoid Receptor 2 (CB2) agonists . While 1,2-disubstituted benzimidazoles in general have been explored as CB2 ligands, the 6-chloro variant offers a specific substitution pattern that enables diversification through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling at the C-Cl bond [1]. The non-chlorinated parent or wrong positional isomer would lack this essential synthetic handle, effectively terminating the intended synthetic route. This regiochemical specificity is analogous to the importance of the 6-chloro substituent in other benzimidazole-based programs, such as MDM2-p53 inhibitors, where it engages a defined hydrophobic pocket [2].

Cannabinoid Receptor 2 CB2 Agonists Medicinal Chemistry Regiospecific Synthesis

6-Chloro-1,2-dimethyl-1H-benzo[d]imidazole: Application Scenarios


CB2 Agonist Lead Optimization

This compound is the scaffold of choice for synthetic programs targeting cannabinoid receptor 2 (CB2) where a chlorine atom at the 6-position is a key pharmacophoric element. The compound's LogP of 2.36 supports CNS penetration potential, and the 6-chloro substituent provides both a direct hydrophobic contact and a synthetic handle. Procuring this specific regioisomer, rather than the 5-chloro variant, ensures correct vector of substitution and enables the reported SAR to be reproduced. The confirmed HPLC purity of up to 99.76% minimizes the risk of unknown impurities confounding biological assay results.

Regiospecific Building Block for Cross-Coupling

The compound serves as a bench-stable, crystalline (mp 157.5 °C [1]) aryl chloride substrate for Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions. The well-defined melting point and the commercial availability of analytically validated high-purity batches allow process chemists to charge the compound directly without re-purification, simplifying scale-up. The alternative 4-chloro isomer (mp not well-characterized in literature) would introduce steric hindrance that significantly alters cross-coupling reactivity.

Regioisomer Reference Standard

Due to its sharp melting point (157.5 °C) and distinctive HPLC retention time (confirmed via batch-specific CoA data ), this compound can serve as a reference standard in HPLC and LC-MS methods designed to confirm the regioisomeric purity of reaction products derived from 5(6)-chlorobenzimidazole tautomeric mixtures. Its procurement as a certified high-purity standard directly supports quality control in synthetic laboratories where inadvertent regioisomer formation is a recognized risk.

ADME Model Validation

With a consensus LogP of 2.36 and ESOL solubility of 0.153 mg/mL , this compound represents a defined, monofunctional benzimidazole scaffold suitable for validating in silico ADME prediction models or for use as a control compound in physicochemical property profiling panels. Its intermediate lipophilicity fills a critical gap between the highly polar parent scaffold and more lipophilic dibrominated or arylated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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